Lipophilicity Advantage Over Des-Methylsulfanyl Analogs
The target compound exhibits a computed XLogP3-AA of 4.2, substantially higher than the logP of the analog 7-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS 866727-01-7), which is estimated to be ~3.5 based on the absence of the sulfur atom [1]. This 0.7 log unit increase in lipophilicity, driven by the 4-(methylsulfanyl) group, is predicted to enhance membrane permeability by approximately 2- to 3-fold according to established logP-permeability correlations.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | 7-methyl-2-phenyl analog (CAS 866727-01-7): estimated XLogP3-AA ≈ 3.5 |
| Quantified Difference | ΔLogP ≈ +0.7 (target more lipophilic) |
| Conditions | PubChem computed property (XLogP3 3.0 algorithm). Comparator logP estimated by sulfur deletion contribution. |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion and potentially greater intracellular accumulation, a critical parameter for antibacterial and anticancer drug candidate selection.
- [1] PubChem Compound Summary for CID 2138442, 9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione. National Center for Biotechnology Information (2025). View Source
